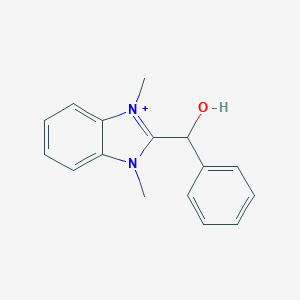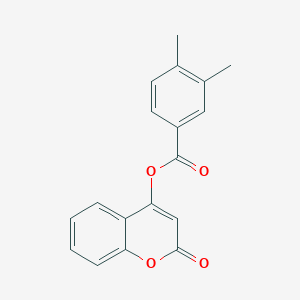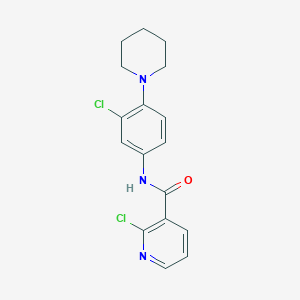![molecular formula C13H19N B252688 N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
N-[(3-methylphenyl)methyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylphenyl)methyl]cyclopentanamine, also known as MPAC, is a chemical compound that belongs to the family of cyclopentylamines. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and cardiology. In
Aplicaciones Científicas De Investigación
N-[(3-methylphenyl)methyl]cyclopentanamine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown promise as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In psychiatry, N-[(3-methylphenyl)methyl]cyclopentanamine has been studied for its potential use in the treatment of depression, anxiety, and schizophrenia. In cardiology, N-[(3-methylphenyl)methyl]cyclopentanamine has shown potential as a treatment for hypertension and heart failure.
Mecanismo De Acción
The exact mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[(3-methylphenyl)methyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(3-methylphenyl)methyl]cyclopentanamine is its relatively low toxicity and high selectivity for certain neurotransmitter receptors. This makes it a promising candidate for further research and development. However, one of the limitations of N-[(3-methylphenyl)methyl]cyclopentanamine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[(3-methylphenyl)methyl]cyclopentanamine. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of its potential therapeutic applications in other fields of medicine, such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-methylphenyl)methyl]cyclopentanamine and its potential side effects.
Métodos De Síntesis
The synthesis of N-[(3-methylphenyl)methyl]cyclopentanamine involves the reaction of cyclopentanone with 3-methylbenzylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This method has been optimized to yield high purity and high yield of N-[(3-methylphenyl)methyl]cyclopentanamine.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Clave InChI |
IAAWOZKMYWZSOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC2CCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)CNC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)





![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)


![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)